molecular formula C9H13N3O B1283326 3-Anilinopropanohydrazide CAS No. 4916-20-5

3-Anilinopropanohydrazide

Cat. No. B1283326
CAS RN: 4916-20-5
M. Wt: 179.22 g/mol
InChI Key: QOZMRVJLWMWVJR-UHFFFAOYSA-N
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Description

3-Anilinopropanohydrazide is a chemical compound that can be derived from substituted anilines. It is part of a broader class of compounds that have been synthesized and characterized for various applications, including their potential use in medicinal chemistry due to their biological activities.

Synthesis Analysis

The synthesis of 3-Anilinopropanohydrazide derivatives has been reported through the Michael addition of substituted anilines to methyl acrylate in an acidic medium, yielding methyl 3-(substituted anilino)propionates. These intermediates are then treated with hydrazine hydrate in methanol to produce the corresponding 3-(substituted anilino)propionohydrazides in good yields . Additionally, N-Benzyl-3-anilinopropanamides, which are related to 3-Anilinopropanohydrazide, have been synthesized via an uncatalyzed amine exchange reaction with benzylamine, followed by acetylation and cyclization to produce 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines .

Molecular Structure Analysis

The molecular structure of 3-Anilinopropanohydrazide derivatives has been confirmed through various spectroscopic methods and elemental analyses. In one case, the structure was further elucidated by single-crystal X-ray diffraction data . These structural analyses are crucial for understanding the chemical behavior and potential interactions of these compounds with biological targets.

Chemical Reactions Analysis

The chemical reactivity of 3-Anilinopropanohydrazide derivatives includes their ability to undergo further reactions, such as microwave irradiation with pentane-2,4-dione under solventless conditions to afford novel compounds like 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(substituted anilino)propan-1-ones . The synthesis of related compounds also demonstrates the potential for these derivatives to participate in various chemical transformations, which could be exploited in the design of new drugs or materials .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-Anilinopropanohydrazide are not detailed in the provided papers, the related compounds synthesized in these studies exhibit sharp melting points and are characterized by IR spectra . These properties are indicative of the purity and stability of the compounds, which are important factors in their potential applications. The copolymers synthesized from related aniline derivatives demonstrate enhanced redox activity under basic conditions, suggesting that the functional groups in these compounds can significantly affect their electrochemical properties .

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Kavitha, Kannan, & Gnanavel (2016) details the synthesis of novel compounds using benzohydrazide, a precursor to 3-Anilinopropanohydrazide, for potential biological activities. These compounds were tested for antidiabetic, anti-inflammatory, and anticancer activities.

Chemical Synthesis and Differentiation

McLaughlin et al. (2017) used a similar compound, 3-fluorophenmetrazine, to explore new drugs for obesity and drug dependence. Their study demonstrates the synthesis and differentiation of this compound from its isomers, emphasizing its importance in pharmaceutical research McLaughlin et al. (2017).

Anti-Virulence Agents

Liu et al. (2018) synthesized aniline-containing hydroxamic acids as anti-virulence agents for treating Helicobacter pylori infections. They found that these compounds, closely related to 3-Anilinopropanohydrazide, showed potent urease inhibition and effectiveness against gastritis and gastric ulcers Liu et al. (2018).

Michael Addition in Organic Synthesis

Saeed, Hussain, Abbas, & Bolte (2009) demonstrated the use of substituted anilines, similar to 3-Anilinopropanohydrazide, in Michael addition reactions. These reactions are fundamental in organic synthesis, leading to a variety of biologically active compounds Saeed et al. (2009).

Antimicrobial Agents Development

Ali et al. (2003) researched 6-Anilinopyrazolo[3,4-d]pyrimidin-4-ones, which are structurally related to 3-Anilinopropanohydrazide. These compounds were found to inhibit DNA polymerase III in Staphlococcus aureus, showing potential as novel antimicrobial agents Ali et al. (2003).

properties

IUPAC Name

3-anilinopropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c10-12-9(13)6-7-11-8-4-2-1-3-5-8/h1-5,11H,6-7,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZMRVJLWMWVJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563604
Record name 3-Anilinopropanehydrazide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Anilinopropanohydrazide

CAS RN

4916-20-5
Record name 3-Anilinopropanehydrazide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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